
2-Aminocyclooctane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminocyclooctane-1-carboxylic acid is a cyclic β-amino acid with a unique eight-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclooctane-1-carboxylic acid typically involves the transformation of cis-9-azabicyclo[6.2.0]dec-6-en-10-one into the corresponding amino ester and its protected amine. The double bond in the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate is then oxidized to deliver the targeted amino acid and its derivatives .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Aminocyclooctane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the precursor can be oxidized to form the amino acid.
Reduction: Reduction of azides to amines is a common step in its synthesis.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: OsO₄ (osmium tetroxide) and NMO (N-methylmorpholine N-oxide) are used for oxidation.
Reducing Agents: Zinc and ammonium chloride are used for the reduction of azides.
Solvents: Common solvents include methanol, dichloromethane, and water.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydroxy-substituted compounds and bicyclic derivatives .
Scientific Research Applications
2-Aminocyclooctane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Incorporated into peptide structures to study protein interactions and functions.
Industry: Used in the synthesis of bioactive compounds with antibiotic and antifungal properties.
Mechanism of Action
The mechanism of action of 2-aminocyclooctane-1-carboxylic acid involves its incorporation into peptide structures, where it can influence the conformation and stability of the peptides. This can affect the interaction of the peptides with their molecular targets, such as enzymes or receptors, thereby modulating their biological activity .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A three-membered ring amino acid used as a precursor for the plant hormone ethylene.
2-Aminocyclohexane-1-carboxylic acid: A six-membered ring amino acid with applications in medicinal chemistry.
Uniqueness: 2-Aminocyclooctane-1-carboxylic acid is unique due to its eight-membered ring structure, which provides distinct conformational properties compared to smaller ring analogs. This uniqueness makes it valuable for designing peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
2-aminocyclooctane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDBJXMOBPVFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13326557.png)
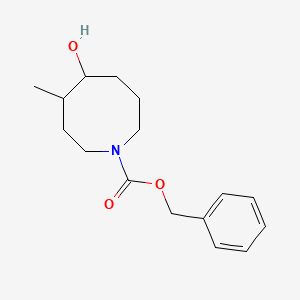
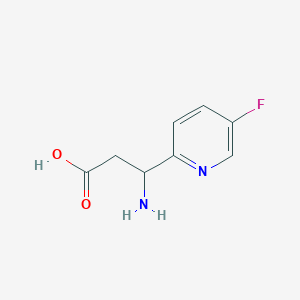



![9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13326582.png)
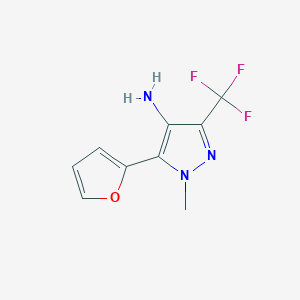
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid](/img/structure/B13326593.png)
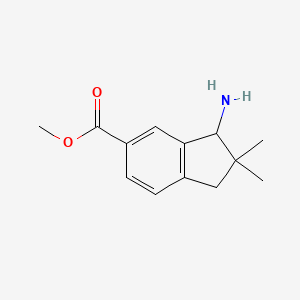
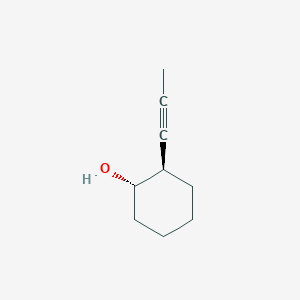
![7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid](/img/structure/B13326598.png)
![[2-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B13326611.png)
![2'-Amino-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13326613.png)
